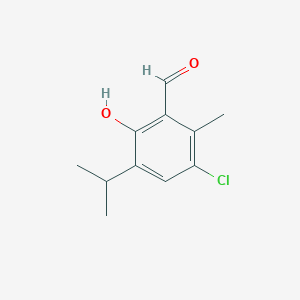
Methyl 4-(4-aminophenyl)-4-oxobutanoate
概要
説明
Methyl 4-(4-aminophenyl)-4-oxobutanoate is an organic compound with the molecular formula C11H14N2O3. It is a derivative of benzoic acid and is characterized by the presence of an amino group attached to the benzene ring and an ester group. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-(4-aminophenyl)-4-oxobutanoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminobenzoic acid with methyl acrylate in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of methyl 3-(4-aminobenzoyl)propionate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems .
化学反応の分析
Types of Reactions
Methyl 4-(4-aminophenyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of methyl 3-(4-aminobenzoyl)propionate.
Reduction: Methyl 3-(4-hydroxybenzoyl)propionate.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Methyl 4-(4-aminophenyl)-4-oxobutanoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 3-(4-aminobenzoyl)propionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, potentially inhibiting their function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate various biological processes, including enzyme activity and signal transduction .
類似化合物との比較
Similar Compounds
- Methyl 3-(4-hydroxybenzoyl)propionate
- Methyl 3-(4-nitrobenzoyl)propionate
- Ethyl 3-(4-aminobenzoyl)propionate
Uniqueness
Methyl 4-(4-aminophenyl)-4-oxobutanoate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications .
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
methyl 4-(4-aminophenyl)-4-oxobutanoate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3 |
InChIキー |
QOBSFYNWVVYPMM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC(=O)C1=CC=C(C=C1)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details
















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-(4-{[(2Rs)-3-amino-2-hydroxypropyl]oxy}phenyl)acetamide](/img/structure/B8584497.png)



![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8584523.png)
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B8584534.png)
![2-[4-(Ethylsulfanyl)-2-methoxyphenyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B8584544.png)


![1-Benzoyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B8584567.png)


